3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348031
InChI: InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24)
SMILES:
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.4 g/mol

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16348031

Molecular Formula: C19H14N4O3S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C19H14N4O3S
Molecular Weight 378.4 g/mol
IUPAC Name 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide
Standard InChI InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24)
Standard InChI Key SEBHCIKYIVOGSB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4

Introduction

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline derivatives class. It features a quinazoline core, a methoxyphenyl substituent, and a thiazole moiety, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural uniqueness and potential pharmacological significance.

Structural Features

The compound's structure includes:

  • Quinazoline Core: Known for its diverse biological activities, including anticancer and antimicrobial properties.

  • Methoxyphenyl Substituent: Adds to the compound's lipophilicity and potential interaction with biological targets.

  • Thiazole Moiety: Contributes to the compound's chemical reactivity and biological activity.

Structural ElementDescription
Quinazoline CoreCentral ring system with diverse biological activities
MethoxyphenylSubstituent enhancing lipophilicity and biological interactions
Thiazole MoietyEnhances chemical reactivity and biological activity

Synthesis

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions incorporating various functional groups. The process requires careful control of reaction conditions, such as temperature, solvents, and catalysts, to optimize yield and purity.

Biological Activities

Quinazoline derivatives, including 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide, have been explored for their potential as:

  • Anticancer Agents: Inhibiting cell growth and proliferation.

  • Antimicrobial Agents: Effective against bacterial and fungal pathogens.

  • Enzyme Inhibitors: Targeting specific enzymes involved in disease pathways.

Biological ActivityPotential Use
AnticancerInhibiting tumor growth
AntimicrobialTreating infections
Enzyme InhibitionModulating disease pathways

Research Findings and Future Directions

In vitro and in vivo studies are essential for elucidating the mechanisms of action of this compound. Molecular docking and other computational methods can help predict its interactions with biological targets, guiding further structure optimization and biological evaluation.

Research MethodPurpose
In Vitro StudiesEvaluating biological activity in controlled environments
In Vivo StudiesAssessing efficacy and safety in living organisms
Molecular DockingPredicting interactions with biological targets

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